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Introduction
The isolation of peripheral blood mononuclear cells (PBMCs)—a population primarily

composed of lymphocytes and monocytes—is a critical first step for a wide array of applications

in immunology, infectious disease, and cancer research.[1][2] A common and effective method

for this separation is density gradient centrifugation.[3] This technique exploits the differences

in the buoyant density of various blood cell types.[4]

This document details a protocol using a density gradient medium composed of Ficoll and

sodium metrizoate. Ficoll, a high-molecular-weight sucrose polymer, efficiently aggregates red

blood cells, increasing their sedimentation rate. Sodium metrizoate, a dense iodinated

compound, is a key component in forming the density gradient required to separate cell

populations. When whole blood is layered over this medium and centrifuged, erythrocytes and

granulocytes, which have a higher density, sediment to the bottom, while mononuclear cells,

having a lower density, are retained at the interface between the plasma and the separation

medium.

This method, originally pioneered by Bøyum in 1968, provides a rapid and reliable way to

obtain a highly viable and pure population of mononuclear cells for downstream applications

such as cell-based assays, flow cytometry, and molecular analysis.
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Performance Characteristics
The Ficoll-Metrizoate method is well-established for its ability to yield a high purity and viability

of mononuclear cells. While performance can vary based on sample quality and adherence to

the protocol, typical outcomes are summarized below. For comparison, data from other

common PBMC isolation techniques are also included.

Parameter
Ficoll-
Metrizoate/Diat
rizoate Method

Cell
Preparation
Tubes (CPTs)

SepMate
Tubes

Source

Cell Recovery
~6 x 10⁵ cells/mL

of blood

~13 x 10⁵

cells/mL of blood

~8 x 10⁵ cells/mL

of blood

Purity of

Mononuclear

Cells

95% ± 5%

High (Erythrocyte

contamination

noted)

High

Cell Viability >90-100% 100% 100%

Granulocyte

Contamination
<5% Variable Not specified

Erythrocyte

Contamination
<10%

Higher than other

methods
Lower than CPTs

Note: Metrizoate and Diatrizoate are often used interchangeably in commercial density gradient

media formulations and provide similar performance.

Experimental Workflow Diagram
The following diagram illustrates the key steps in the mononuclear cell isolation protocol.
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Workflow for Mononuclear Cell Isolation

1. Prepare Blood Sample
(Dilute 1:1 with Balanced Salt Solution)

2. Layer Sample
(Carefully layer diluted blood over

Ficoll-Metrizoate medium)

3. Density Gradient Centrifugation
(400 x g for 30-40 min at 20°C, brake off)

4. Aspirate Plasma
(Remove upper layer without

disturbing the interface)

5. Collect Mononuclear Cells
(Harvest the opaque layer at the interface)

6. Wash Cells
(Add Balanced Salt Solution, centrifuge

at 60-100 x g for 10 min to remove platelets)

7. Final Cell Pellet
(Resuspend in appropriate medium for

downstream applications)

Click to download full resolution via product page

Caption: Overview of the PBMC isolation workflow.
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Detailed Experimental Protocol
This protocol is adapted from standard procedures for Ficoll-Metrizoate/Diatrizoate based

separation.

4.1. Materials and Reagents

Anticoagulated Whole Blood: Collected in tubes containing heparin, EDTA, or citrate. For

best results, process blood within two hours of collection.

Ficoll-Metrizoate Solution (Density ~1.077 g/mL): A sterile, ready-to-use solution (e.g., Ficoll-

Paque™, Lymphoprep™, Histopaque®-1077). Allow the medium to reach room temperature

(18-20°C) before use.

Sterile Balanced Salt Solution (BSS): Phosphate-Buffered Saline (PBS) or Hank's Balanced

Salt Solution (HBSS).

Equipment:

Sterile conical centrifuge tubes (15 mL or 50 mL).

Sterile pipettes.

Centrifuge with a swinging-bucket rotor.

4.2. Protocol Steps

Blood Preparation:

Dilute the anticoagulated blood 1:1 with the balanced salt solution in a sterile conical tube.

For example, mix 4 mL of whole blood with 4 mL of PBS.

Mix gently by inverting the tube several times. Dilution is crucial for reducing red blood cell

aggregation and improving the yield of mononuclear cells.

Layering the Gradient:
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Pipette the desired volume of Ficoll-Metrizoate medium into a new conical tube (e.g., 3 mL

for a 15 mL tube).

Carefully layer the diluted blood sample on top of the Ficoll-Metrizoate medium. Hold the

tube at an angle and dispense the blood slowly against the side of the tube to prevent

mixing of the layers. A sharp interface should be visible.

Centrifugation:

Centrifuge the tubes at 400 x g for 30 to 40 minutes at 18-20°C in a swinging-bucket rotor.

Crucially, ensure the centrifuge brake is turned off to avoid disturbing the separated layers

upon deceleration.

Cell Collection:

After centrifugation, four distinct layers will be visible (from top to bottom):

1. Plasma and platelets

2. A cloudy, opaque band of mononuclear cells (the "buffy coat") at the plasma/Ficoll

interface

3. A clear layer of Ficoll-Metrizoate medium

4. A pellet of red blood cells and granulocytes at the bottom

Using a sterile pipette, carefully aspirate and discard the upper plasma layer, getting as

close as possible to the mononuclear cell layer without disturbing it.

Using a fresh sterile pipette, carefully collect the entire mononuclear cell layer and transfer

it to a new sterile conical tube.

Washing the Cells:

Add at least 3 volumes of BSS to the collected mononuclear cells (e.g., add 6-8 mL of

PBS to 2 mL of collected cells). This step washes away the density gradient medium and

remaining platelets.
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Suspend the cells by gently pipetting up and down.

Centrifuge at 60-100 x g for 10 minutes at 18-20°C. This lower speed centrifugation is

effective at pelleting the mononuclear cells while keeping the smaller platelets in the

supernatant.

Carefully aspirate and discard the supernatant.

Perform a second wash by resuspending the cell pellet in BSS and centrifuging again

under the same conditions.

Final Resuspension:

Discard the supernatant and resuspend the final cell pellet in the appropriate medium

(e.g., RPMI-1640, PBS) for your downstream application, such as cell counting, viability

assessment (e.g., with Trypan Blue), or cell culture.

Relevant Biological Pathway
Once isolated, mononuclear cells are often used to study immune responses. A fundamental

pathway in immunology is the T-cell receptor (TCR) signaling cascade, which is initiated upon

recognition of an antigen. The diagram below provides a simplified overview of this critical

pathway.
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Simplified T-Cell Receptor (TCR) Signaling
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Caption: Key events in T-cell activation signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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